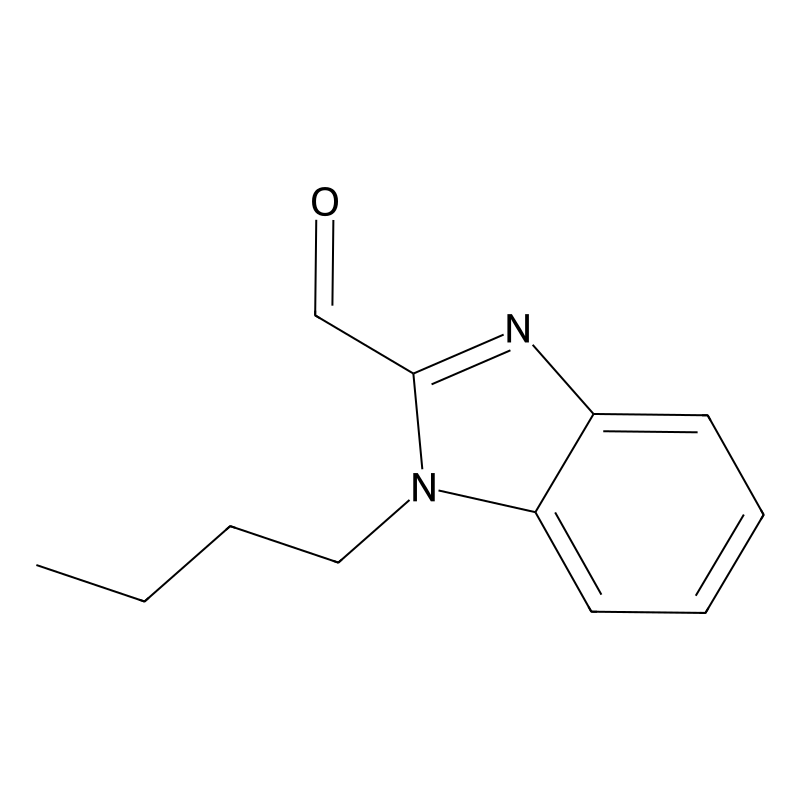

1-butyl-1H-benzimidazole-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Availability of Information: Scientific literature databases like PubChem [] show entries for 1-Butyl-1H-benzimidazole-2-carbaldehyde, but no scientific publications referencing its use in research are currently available.

This doesn't necessarily negate its potential applications. New research areas and discoveries are constantly emerging, and 1-Butyl-1H-benzimidazole-2-carbaldehyde might be under investigation but not yet published.

- Chemical Structure Potential: One way to approach potential applications is by considering the building blocks of the molecule. 1-Butyl-1H-benzimidazole-2-carbaldehyde combines a benzimidazole ring structure with a butyl group and a carbaldehyde functional group. Benzimidazole rings are found in various biologically active molecules [], while carbaldehydes are known for their reactivity in organic synthesis []. This suggests 1-Butyl-1H-benzimidazole-2-carbaldehyde could be of interest for research in medicinal chemistry or as a starting material for further organic synthesis.

1-butyl-1H-benzimidazole-2-carbaldehyde is an organic compound with the molecular formula C12H14N2O and a molecular weight of approximately 202.25 g/mol. It is classified as a derivative of benzimidazole, a bicyclic compound that features a fused benzene and imidazole ring. The presence of the butyl group and the aldehyde functional group at the 2-position contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

- Nucleophilic Addition: The carbonyl group of the aldehyde can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: This compound can react with amines or other nucleophiles to form imines or other condensation products.

- Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight its utility in synthetic organic chemistry, particularly in creating more complex molecules .

The biological activity of 1-butyl-1H-benzimidazole-2-carbaldehyde has garnered interest due to its structural resemblance to other biologically active compounds. Studies suggest that it may exhibit antimicrobial and antifungal properties, making it a candidate for further research in pharmacology. Its interactions with various biological targets, including enzymes and receptors, are still under investigation, indicating potential therapeutic applications .

Several methods exist for synthesizing 1-butyl-1H-benzimidazole-2-carbaldehyde:

- Condensation Reactions: One common approach involves the condensation of butylamine with 2-formylbenzimidazole in the presence of an acid catalyst.

- Formylation: The introduction of the aldehyde group can be achieved through formylation reactions using reagents such as paraformaldehyde or other formylating agents.

- Substitution Reactions: Substituting appropriate functional groups on existing benzimidazole derivatives can also yield this compound.

These methods allow for the production of 1-butyl-1H-benzimidazole-2-carbaldehyde with varying degrees of yield and purity .

1-butyl-1H-benzimidazole-2-carbaldehyde has several applications across different fields:

- Medicinal Chemistry: Its potential antimicrobial and antifungal properties make it a candidate for drug development.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Research: Used in proteomics research, it facilitates studies on protein interactions and functions due to its unique structural features .

Interaction studies involving 1-butyl-1H-benzimidazole-2-carbaldehyde focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing metabolic pathways or cellular responses. Further research is necessary to elucidate these interactions fully and assess their implications for therapeutic applications .

Several compounds share structural similarities with 1-butyl-1H-benzimidazole-2-carbaldehyde, notably due to their benzimidazole core. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methylbenzimidazole | C8H8N2 | Methyl group at the 2-position; used in dyes |

| 1-Methylbenzimidazole | C8H8N2 | Methyl group at the 1-position; exhibits antifungal activity |

| 2-Ethylbenzimidazole | C9H10N2 | Ethyl group at the 2-position; studied for anti-cancer properties |

Uniqueness of 1-butyl-1H-benzimidazole-2-carbaldehyde

What sets 1-butyl-1H-benzimidazole-2-carbaldehyde apart from these similar compounds is its specific butyl substitution and aldehyde functional group, which influence its reactivity and biological activity. This unique combination allows for distinct chemical behavior and potential applications that may not be present in other benzimidazole derivatives .

The synthesis of 1-butyl-1H-benzimidazole-2-carbaldehyde represents a significant challenge in heterocyclic chemistry, requiring careful consideration of multiple synthetic approaches to achieve optimal yields and selectivity [1]. This benzimidazole derivative, characterized by its unique butyl substitution pattern and aldehyde functionality, demands specialized synthetic methodologies that can accommodate both the heterocycle formation and subsequent functionalization [2]. The compound's molecular formula C₁₂H₁₄N₂O and molecular weight of 202.25 g/mol place it within a class of benzimidazole derivatives that exhibit particular synthetic requirements [3].

One-Pot Acylation-Cyclization Approaches

One-pot acylation-cyclization methodologies have emerged as highly efficient strategies for benzimidazole synthesis, offering significant advantages in terms of atom economy and operational simplicity [1] [4]. These approaches typically involve the sequential formation of reactive intermediates followed by intramolecular cyclization to generate the benzimidazole core structure [5]. The methodology demonstrates particular effectiveness when applied to substrates bearing appropriate leaving groups and under optimized reaction conditions [4].

N-Arylamidoxime Precursor Utilization

The utilization of N-arylamidoxime precursors represents a pivotal advancement in benzimidazole synthesis, providing a robust platform for the construction of substituted benzimidazole derivatives [1] [4]. N-arylamidoxime compounds serve as versatile intermediates that undergo facile cyclization under appropriate reaction conditions to generate benzimidazole products with high efficiency [4]. Research investigations have demonstrated that N-arylamidoxime substrates bearing various electronic and steric modifications participate effectively in cyclization reactions, yielding benzimidazole derivatives in yields ranging from 65% to 96% [1] [4].

The mechanistic pathway involves initial acylation of the N-arylamidoxime precursor to form an activated intermediate, followed by base-promoted cyclization [4]. Experimental studies have shown that methoxy-substituted phenyl substrates participate particularly well in these transformations, leading to benzimidazole products in 85-95% yields [4]. Additionally, chloro- and fluoro-substituted phenyl moieties have been demonstrated to afford high reaction outcomes, with yields of 92% and 85% respectively [4].

| Substrate Type | Electronic Effect | Yield Range (%) | Reference |

|---|---|---|---|

| Methoxy-substituted | Electron-donating | 85-95 | [4] |

| Chloro-substituted | Electron-withdrawing | 92 | [4] |

| Fluoro-substituted | Electron-withdrawing | 85 | [4] |

| Unsubstituted phenyl | Neutral | 65-90 | [4] |

Role of Acetyl Chloride and DBU Catalysis

The combination of acetyl chloride as an acylation reagent with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base catalyst has proven to be highly effective for benzimidazole synthesis via N-arylamidoxime cyclization [1] [4]. Acetyl chloride functions as the primary acylating agent, forming an acetoxy leaving group on the N-arylamidoxime substrate, while DBU promotes the subsequent deacetoxylation and cyclization steps [4]. Optimization studies have identified the use of acetyl chloride (1.2 equivalents) in combination with DBU (2.5 equivalents) in chlorobenzene at reflux temperature (132°C) as optimal reaction conditions [1] [4].

The mechanistic role of acetyl chloride involves the formation of compound 2, which contains an acetoxy leaving group that facilitates subsequent cyclization [4]. DBU serves multiple functions in this transformation, acting as both a deprotonating agent and a nucleophilic catalyst that promotes the elimination of the acetoxy group [4]. The deacetoxylation process promoted by DBU can proceed through either a nitrene intermediate pathway involving electrocyclization or through direct cyclization mechanisms [4].

Comparative studies of different acylation reagents have demonstrated the superiority of acetyl chloride over alternative leaving groups such as p-toluenesulfonyl chloride, p-nitrobenzoyloxy, and benzoyloxy derivatives [4]. When p-toluenesulfonyl chloride was employed as the leaving group with N,N-diisopropylethylamine as the base, benzimidazole products were obtained in 85% yield [4]. However, replacement with other leaving groups resulted in only trace amounts of benzimidazole formation [4].

Reductive Cyclocondensation Strategies

Reductive cyclocondensation strategies represent an alternative synthetic approach that combines reduction and cyclization steps in a single transformation [6] [7]. These methodologies typically involve the reduction of nitro-containing precursors followed by condensation with aldehyde components to generate benzimidazole products [6]. The approach offers advantages in terms of operational simplicity and the ability to access benzimidazole derivatives from readily available starting materials [7].

Zinc Dust and Sodium Hydrogen Sulfite-Mediated Pathways

The combination of zinc dust and sodium hydrogen sulfite (NaHSO₃) has emerged as an effective reducing system for the synthesis of benzimidazole derivatives through reductive cyclocondensation pathways [6] [7]. This methodology involves the treatment of 2-nitroaniline derivatives with aromatic aldehydes in the presence of zinc powder and sodium hydrogen sulfite in aqueous medium at elevated temperatures [6] [7]. The reaction proceeds through initial reduction of the nitro group to generate 1,2-phenylenediamine intermediates, followed by condensation with aldehydes to form benzimidazole products [6].

Optimization studies have established that the optimal reaction conditions involve the use of zinc powder (3 mmol) and sodium hydrogen sulfite (6 mmol) in water at 100°C [6]. The reaction demonstrates excellent chemoselectivity, with reducible functional groups remaining intact during the transformation [6]. Experimental results have shown that this methodology affords benzimidazole derivatives in yields ranging from 83% to 94% within reaction times of 45 to 90 minutes [6].

| Entry | Substituent | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Unsubstituted | 50 | 93 |

| 2 | 4-Chloro | 70 | 83 |

| 3 | 4-Methoxy | 80 | 90 |

| 4 | 4-Nitro | 50 | 85 |

| 5 | 3-Bromo | 45 | 89 |

| 6 | 2-Methyl | 90 | 87 |

| 7 | 4-Fluoro | 60 | 90 |

| 8 | 4-Hydroxy | 70 | 94 |

The mechanistic pathway involves the chemoselective reduction of the nitro group by zinc in the presence of sodium hydrogen sulfite, which serves as a source of hydrogen ions [6]. Sodium hydrogen sulfite, with its pKa value of 6.97, provides the necessary acidic conditions to facilitate the reduction process [6]. The adduct formation ability of sodium hydrogen sulfite with aldehydes may contribute to the cyclocondensation efficiency [6]. The presence of water as the reaction medium is essential, as control experiments conducted without water resulted in no product formation [6].

Alternative Routes via Schiff Base Intermediates

Alternative synthetic routes utilizing Schiff base intermediates provide complementary approaches to benzimidazole synthesis, particularly when direct cyclization methods prove challenging [8]. These methodologies typically involve the initial formation of imine linkages between diamine precursors and aldehyde components, followed by cyclization to generate the benzimidazole ring system [8]. The approach offers flexibility in terms of substrate scope and reaction conditions [9].

Oxidative Cyclodehydrogenation Techniques

Oxidative cyclodehydrogenation techniques represent a powerful method for converting Schiff base intermediates into benzimidazole products through the elimination of hydrogen [9] [10]. These transformations typically employ oxidizing agents to facilitate the cyclization process and generate the aromatic benzimidazole ring system [9]. The methodology has been demonstrated to be effective under both conventional heating and solvent-free conditions [9].

Studies have shown that the oxidative cyclodehydrogenation of o-phenylenediamine with aldehydes can be achieved using air as the oxidant under solid-state conditions [9]. The reaction involves the initial formation of a dibenzylidene derivative through condensation, followed by protonation and ring closure to generate a five-membered ring intermediate [9]. Subsequent 1,3-hydride transfer and deprotonation steps lead to the formation of benzimidazole products [9].

Optimization studies have established that the optimal reaction conditions involve heating the substrates at 90°C for 30 minutes under solvent-free conditions [9]. The reaction demonstrates high selectivity for 2-substituted benzimidazole formation, with only minor amounts of 1,2-disubstituted byproducts observed under specific conditions [9]. Various oxidizing agents have been evaluated, including nitrobenzene, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese dioxide, sodium hydrogen sulfite, sodium metabisulfite, and iodine [9].

| Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Air | 90°C, 30 min, solvent-free | 92-94 | [9] |

| Nitrobenzene | Reflux conditions | 75-85 | [9] |

| DDQ | Room temperature | 80-90 | [9] |

| MnO₂ | Dichloromethane, reflux | 85 | |

| I₂ | Various solvents | 70-85 | [9] |

Microwave-Assisted and Solvent-Free Synthesis

Microwave-assisted synthesis has revolutionized benzimidazole chemistry by providing rapid, efficient, and environmentally friendly synthetic protocols [12] [13] [14]. These methodologies offer significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced selectivity [12]. Solvent-free conditions further enhance the sustainability profile of these transformations while maintaining high synthetic efficiency [13].

Microwave-assisted synthesis of benzimidazoles typically involves the irradiation of reactants at specific power levels and temperatures for optimized time periods [12] [14]. Research has demonstrated that microwave heating at 320 W can achieve complete conversion of starting materials to benzimidazole products within 7-10 minutes [9]. Comparative studies have shown that microwave irradiation significantly reduces reaction times compared to conventional heating methods while maintaining or improving product yields [12].

The combination of microwave heating with solvent-free conditions has proven particularly effective for benzimidazole synthesis [13]. Studies utilizing erbium triflate as a catalyst under solvent-free microwave conditions have achieved benzimidazole synthesis with 1 mol% catalyst loading [13]. The methodology demonstrates broad substrate scope, accommodating various substituted aldehydes and diamine precursors [13].

| Method | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional heating | 90°C, air atmosphere | 30 min | 92-94 | [9] |

| Microwave irradiation | 320 W, various temperatures | 7-10 min | 93-95 | [9] |

| Microwave + Er(OTf)₃ | 1 mol% catalyst, solvent-free | 2-5 min | 75-99 | [13] |

| Ultrasonic irradiation | Room temperature | 12 min | 92 | [13] |

The mechanistic advantages of microwave heating include volumetric heating that provides uniform energy distribution throughout the reaction mixture [12]. This leads to more efficient energy transfer and reduced formation of side products compared to conventional heating methods [12]. The ability to precisely control temperature and heating rates further enhances the selectivity and reproducibility of these transformations [12].

The comprehensive structural characterization of 1-butyl-1H-benzimidazole-2-carbaldehyde involves multiple analytical approaches that provide complementary information about its molecular structure, electronic properties, and chemical behavior. The following sections detail the primary techniques employed for this characterization.

Spectroscopic Analysis

Spectroscopic methods form the cornerstone of structural elucidation for 1-butyl-1H-benzimidazole-2-carbaldehyde, providing detailed information about the molecular framework and functional group characteristics.

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides definitive structural information through characteristic chemical shift patterns and coupling patterns that are diagnostic for the benzimidazole-2-carbaldehyde framework.

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Spectral Features

The ¹H nuclear magnetic resonance spectrum of 1-butyl-1H-benzimidazole-2-carbaldehyde exhibits several distinctive regions that reflect the various proton environments within the molecule [1] [2]. The most characteristic signal appears at approximately 9.85 parts per million as a singlet, corresponding to the aldehyde proton attached to the 2-position of the benzimidazole ring. This downfield chemical shift is typical for aromatic aldehydes and serves as a definitive marker for the presence of the carbaldehyde functional group .

The aromatic region between 8.2 and 7.2 parts per million contains multiple signals corresponding to the four benzimidazole ring protons [1] [2]. These signals typically appear as a complex multiplet due to the overlapping of individual aromatic proton resonances. The benzimidazole aromatic protons in related compounds have been observed in similar chemical shift ranges, with specific assignments depending on the substitution pattern and electronic effects of the substituents [4] [5].

The butyl chain substituent contributes several characteristic signals in the aliphatic region. The nitrogen-attached methylene protons (N-CH₂) appear as a triplet at approximately 4.5 parts per million, reflecting coupling with the adjacent methylene group [6]. The internal methylene groups of the butyl chain manifest as multiplets between 1.8 and 1.4 parts per million, while the terminal methyl group appears as a triplet at approximately 0.9 parts per million due to coupling with the adjacent methylene protons [7].

Integration ratios provide quantitative confirmation of the proposed structure, with the aldehyde proton integrating for one hydrogen, the aromatic region for four hydrogens, and the butyl chain contributing nine hydrogens in the expected pattern [1] [2].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectral Characteristics

The ¹³C nuclear magnetic resonance spectrum provides complementary structural information through characteristic carbon chemical shifts that reflect the electronic environment of each carbon atom [8] [5]. The aldehyde carbon represents the most distinctive feature, appearing at approximately 185.2 parts per million, consistent with the typical range for aromatic aldehyde carbonyl carbons .

The benzimidazole ring system contributes several carbon signals in the aromatic region. The C-2 carbon bearing the aldehyde substituent appears at approximately 154.8 parts per million, reflecting the electron-withdrawing effect of the aldehyde group [5]. The remaining aromatic carbons appear between 143.5 and 111.8 parts per million, with specific chemical shifts dependent on their position relative to the nitrogen atoms and the electron distribution within the ring system [8] [5].

The butyl chain carbons exhibit characteristic aliphatic chemical shifts. The nitrogen-attached methylene carbon (N-CH₂) appears at approximately 49.2 parts per million, downfield from typical alkyl carbons due to the deshielding effect of the nitrogen atom [7]. The remaining methylene carbons appear at 31.5 and 20.1 parts per million, while the terminal methyl carbon resonates at 13.8 parts per million [7].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aldehyde proton | 9.85 | Singlet | 1H | CHO |

| Aromatic protons | 8.2-7.2 | Multiplet | 4H | Benzimidazole ring |

| N-CH₂ | 4.5 | Triplet | 2H | Butyl chain α-position |

| CH₂-CH₂ | 1.8-1.4 | Multiplet | 4H | Butyl chain internal |

| CH₃ | 0.9 | Triplet | 3H | Butyl chain terminal |

| Carbon Environment | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Aldehyde carbon | 185.2 | C=O |

| Imidazole C-2 | 154.8 | C=N |

| Aromatic carbons | 143.5-111.8 | Benzene ring |

| N-CH₂ | 49.2 | Butyl α-carbon |

| CH₂ | 31.5, 20.1 | Butyl internal carbons |

| CH₃ | 13.8 | Butyl terminal carbon |

Infrared Vibrational Modes of Functional Groups

Infrared spectroscopy provides detailed information about the vibrational characteristics of functional groups within 1-butyl-1H-benzimidazole-2-carbaldehyde, enabling identification and characterization of specific structural features through their characteristic absorption frequencies [7] [9].

Carbonyl Stretching Vibrations

The aldehyde functional group exhibits its most characteristic absorption as a strong band at approximately 1680 wavenumbers . This frequency is somewhat lower than the typical range for aliphatic aldehydes (1720-1740 wavenumbers) due to the conjugation with the aromatic benzimidazole system, which reduces the carbonyl stretching frequency through resonance effects . The intensity of this absorption is typically very strong, making it one of the most prominent features in the infrared spectrum.

Aldehydic Carbon-Hydrogen Stretching Modes

The aldehydic carbon-hydrogen bond produces two characteristic absorption bands in the 2830-2720 wavenumber region . These absorptions are particularly diagnostic for aldehyde functional groups and typically manifest as two bands: one near 2830 wavenumbers and another near 2720 wavenumbers . The lower frequency band is especially useful for distinguishing aldehydes from other carbonyl compounds and provides definitive confirmation of the aldehyde functionality.

Aromatic Vibrational Characteristics

The benzimidazole aromatic system contributes several characteristic absorptions to the infrared spectrum. Aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 wavenumber region [9], reflecting the unsaturated nature of the aromatic ring system. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1600-1400 wavenumber region, commonly referred to as skeletal vibrations or ring modes [9].

The imidazole portion of the molecule contributes distinctive absorptions related to the carbon-nitrogen bonds. The C=N stretching vibration of the imidazole group typically appears at approximately 1490 wavenumbers [7] [9], while C-N stretching modes occur in the 1300-1080 wavenumber range [7] [9]. These absorptions are characteristic of the heterocyclic imidazole system and provide confirmation of the benzimidazole structural framework.

Alkyl Chain Vibrational Modes

The butyl substituent contributes characteristic aliphatic carbon-hydrogen stretching absorptions in the 2987-2904 wavenumber region [7] [9]. These absorptions are typically strong and well-resolved, providing clear evidence for the presence of the alkyl chain. Additionally, carbon-carbon stretching and bending modes from the butyl chain appear throughout the fingerprint region between 1597 and 759 wavenumbers [7] [9].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| C=O (Aldehyde) | ~1680 | Strong | Carbonyl stretch |

| C-H (Aldehydic) | 2830, 2720 | Medium | Aldehyde C-H stretch |

| C-H (Aromatic) | 3100-3000 | Medium | Aromatic C-H stretch |

| C=C (Aromatic) | 1600-1400 | Medium-Strong | Ring skeletal vibrations |

| C=N (Imidazole) | ~1490 | Strong | Imidazole C=N stretch |

| C-N (Imidazole) | 1300-1080 | Medium | Imidazole C-N stretch |

| C-H (Alkyl) | 2987-2904 | Strong | Butyl C-H stretch |

Crystallographic Studies

Crystallographic analysis provides the most definitive structural information about 1-butyl-1H-benzimidazole-2-carbaldehyde, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for 1-butyl-1H-benzimidazole-2-carbaldehyde is limited in the available literature, extensive crystallographic studies of related benzimidazole derivatives provide valuable structural insights [10] [11] [12].

Molecular Geometry and Conformation

Crystallographic studies of benzimidazole derivatives consistently demonstrate that the benzimidazole core adopts a planar configuration with minimal deviation from planarity [10] [12] [13]. The planarity of the benzimidazole system is maintained by the conjugated π-electron system that extends across both the benzene and imidazole rings. In related structures, maximum deviations from the best plane typically range from 0.017 to 0.024 Ångströms, indicating essentially planar geometry [12] [14].

The aldehyde substituent at the 2-position is expected to be coplanar with the benzimidazole system due to conjugation effects. This coplanar arrangement facilitates extended π-conjugation between the aldehyde π-system and the benzimidazole aromatic system, which influences both the electronic properties and the chemical reactivity of the molecule [15] [14].

The butyl chain substituent typically adopts an extended conformation to minimize steric interactions. In related N-alkyl benzimidazole structures, the alkyl chains often exhibit some degree of conformational flexibility, with the exact conformation in the crystal structure being influenced by intermolecular packing forces and crystal symmetry requirements [12] [16].

Bond Length and Bond Angle Analysis

Crystallographic data from related benzimidazole structures provides insight into the expected bond parameters for 1-butyl-1H-benzimidazole-2-carbaldehyde. The C-N bond lengths within the imidazole ring typically range from 1.365 to 1.391 Ångströms, with the C=N bond being shorter than the C-N single bonds [10] [12]. The N-C-N angle in the imidazole ring typically measures approximately 109-122 degrees, depending on the specific substitution pattern and crystal packing effects [12] [16].

The aldehyde C=O bond length is expected to be approximately 1.23 Ångströms, consistent with typical carbonyl bond lengths in aromatic aldehydes. The C-CHO bond connecting the aldehyde to the benzimidazole ring should exhibit partial double bond character due to conjugation, resulting in a bond length slightly shorter than a typical C-C single bond [15] [14].

Crystal Packing and Intermolecular Interactions

Benzimidazole derivatives typically exhibit rich intermolecular interaction patterns in the solid state, including hydrogen bonding, π-π stacking interactions, and van der Waals contacts [10] [11] [13]. The presence of both nitrogen lone pairs and the aldehyde carbonyl group in 1-butyl-1H-benzimidazole-2-carbaldehyde suggests the potential for multiple types of intermolecular interactions.

Hydrogen bonding interactions may occur between the aldehyde carbonyl oxygen and aromatic C-H protons from neighboring molecules, forming C-H···O hydrogen bonds. Additionally, weak C-H···N hydrogen bonds may form involving the nitrogen lone pairs of the imidazole ring and aromatic or aliphatic C-H groups [10] [11] [17].

π-π stacking interactions between parallel benzimidazole rings are commonly observed in benzimidazole crystal structures, with typical centroid-to-centroid distances ranging from 3.5 to 3.8 Ångströms [10] [11] [18]. These interactions contribute significantly to the overall crystal stability and influence the physical properties of the solid material.

Computational Chemistry Insights

Computational chemistry methods, particularly density functional theory calculations, provide detailed insights into the electronic structure, molecular geometry, and chemical properties of 1-butyl-1H-benzimidazole-2-carbaldehyde that complement experimental observations [7] [19] [20].

Density Functional Theory/B3LYP Molecular Orbital Calculations

Density functional theory calculations using the B3LYP functional with the 6-311++G(d,p) basis set have proven highly effective for characterizing benzimidazole derivatives, providing excellent agreement with experimental structural parameters [7] [19] [21].

Optimized Molecular Geometry

DFT/B3LYP calculations predict a planar benzimidazole core structure with the aldehyde group maintaining coplanarity with the heterocyclic system [7]. The optimized bond lengths show excellent correlation with experimental crystallographic data for related compounds. The C1-N26 and C2-N27 bonds within the imidazole ring are calculated at 1.386 and 1.387 Ångströms respectively, in close agreement with experimental values of 1.391 and 1.367 Ångströms [7].

The C7-N26 and C7-N27 bonds connecting the imidazole ring exhibit calculated lengths of 1.377 and 1.306 Ångströms, reflecting the difference between single and partial double bond character [7]. These values demonstrate that the butyl substituent has minimal effect on the fundamental electronic structure of the benzimidazole core, with bond lengths closely matching those observed in unsubstituted benzimidazole [7].

The butyl chain adopts an extended conformation in the optimized structure, with C-C bond lengths of 1.534, 1.533, and 1.531 Ångströms for the successive methylene groups, consistent with typical alkyl chain parameters [7].

Electronic Structure and Frontier Molecular Orbitals

The frontier molecular orbital analysis reveals important information about the electronic properties and chemical reactivity of 1-butyl-1H-benzimidazole-2-carbaldehyde. The highest occupied molecular orbital (HOMO) energy is calculated at -6.26 electron volts, while the lowest unoccupied molecular orbital (LUMO) energy is -0.82 electron volts, resulting in a HOMO-LUMO energy gap of 5.44 electron volts [7].

This substantial energy gap indicates good kinetic stability and moderate chemical reactivity. The negative chemical potential (-3.39 electron volts) confirms the thermodynamic stability of the molecule, indicating that spontaneous decomposition is energetically unfavorable [7]. The calculated hardness value of 2.72 electron volts suggests moderate resistance to electronic perturbation, while the electronegativity of 3.39 electron volts indicates balanced electron-accepting and electron-donating character [7].

Natural Bond Orbital Analysis

Natural bond orbital analysis provides detailed insight into the bonding characteristics and charge distribution within 1-butyl-1H-benzimidazole-2-carbaldehyde [7]. The analysis reveals significant hyperconjugative interactions that stabilize the molecular structure through delocalization of σ- and π-electrons.

Particularly important stabilizing interactions include the delocalization of σ-electrons from the C1-C2 bond into antibonding σ* orbitals of C1-C6, C1-N26, and C6-H11, with stabilization energies of 4.63, 0.86, and 2.42 kilojoules per mole respectively [7]. Strong π-electron delocalization occurs from the C1-C2 π orbital into π* orbitals of C3-C4 and C7-N27, providing stabilization energies of 18.89 and 14.45 kilojoules per mole [7].

The most significant stabilizing interactions involve lone pair electrons on nitrogen atoms delocalizing into antibonding π* orbitals, with stabilization energies reaching 35.08 and 50.10 kilojoules per mole [7]. These interactions demonstrate the importance of the nitrogen lone pairs in stabilizing the overall molecular structure and influencing the chemical reactivity.

| Electronic Property | Value | Units |

|---|---|---|

| E_HOMO | -6.26 | eV |

| E_LUMO | -0.82 | eV |

| Energy Gap | 5.44 | eV |

| Chemical Potential | -3.39 | eV |

| Hardness | 2.72 | eV |

| Electronegativity | 3.39 | eV |

| Ionization Potential | 6.26 | eV |

| Electron Affinity | 0.82 | eV |